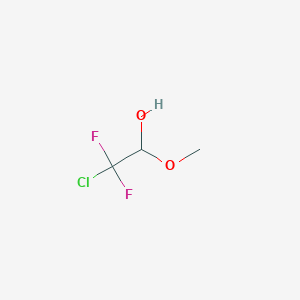
2-Chloro-2,2-difluoro-1-methoxyethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2,2-difluoro-1-methoxyethanol is a chemical compound characterized by the presence of chlorine, fluorine, and methoxy groups attached to an ethanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,2-difluoro-1-methoxyethanol typically involves the reaction of 2-chloro-2,2-difluoroacetophenone with methanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a phase transfer catalyst like tetrabutylammonium bromide (TBAB) in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-2,2-difluoro-1-methoxyethanol undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form simpler alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products Formed
Substitution: Formation of various substituted ethers or esters.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of simpler alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
2-Chloro-2,2-difluoro-1-methoxyethanol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Chloro-2,2-difluoro-1-methoxyethanol involves its ability to act as a difluoromethylating agent. The compound can transfer difluoromethyl groups to various substrates, thereby modifying their chemical and biological properties. This process often involves the formation of reactive intermediates that facilitate the transfer of the difluoromethyl group .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-2,2-difluoroacetophenone: Used in similar difluoromethylation reactions.
2-Chloro-1,1-difluoroethane: Another compound with difluoromethyl groups, used in different chemical reactions.
Uniqueness
2-Chloro-2,2-difluoro-1-methoxyethanol is unique due to its combination of chlorine, fluorine, and methoxy groups, which confer distinct reactivity and stability. This makes it a valuable reagent in synthetic chemistry and a potential candidate for developing new pharmaceuticals and materials.
Propiedades
Número CAS |
815-08-7 |
|---|---|
Fórmula molecular |
C3H5ClF2O2 |
Peso molecular |
146.52 g/mol |
Nombre IUPAC |
2-chloro-2,2-difluoro-1-methoxyethanol |
InChI |
InChI=1S/C3H5ClF2O2/c1-8-2(7)3(4,5)6/h2,7H,1H3 |
Clave InChI |
XZJQWLAQMFMXTC-UHFFFAOYSA-N |
SMILES canónico |
COC(C(F)(F)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


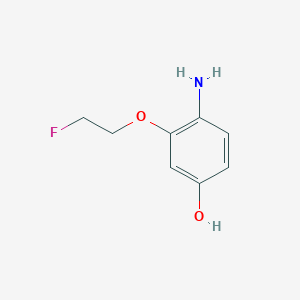
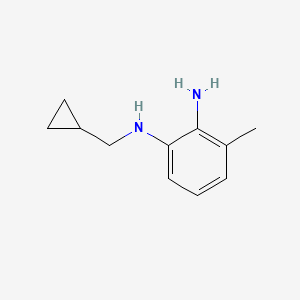
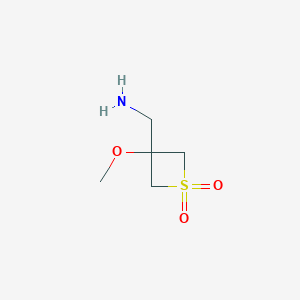



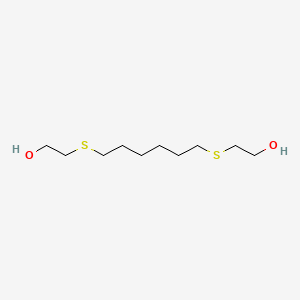
methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12086151.png)
![4-chloro-4-fluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B12086158.png)
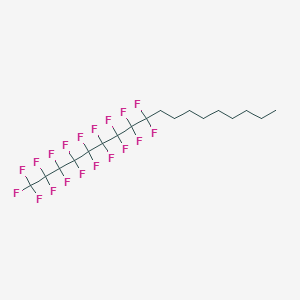

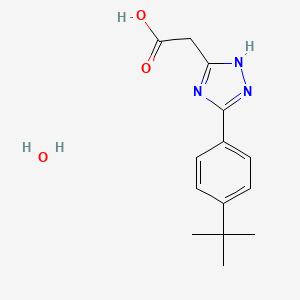
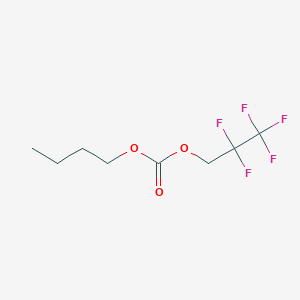
![2,6-diamino-N-[4-(5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl)-2-fluorophenyl]hexanamide](/img/structure/B12086194.png)
